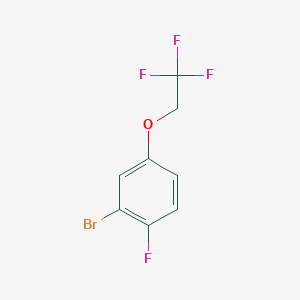

2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

Description

Properties

IUPAC Name |

2-bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKCXSBTWPBPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549597-57-0 | |

| Record name | 2-bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary: Molecular Identity & Core Significance[1]

2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene (CAS: 1549597-57-0) represents a specialized fluorinated building block used primarily in the optimization of lead compounds within the pharmaceutical and agrochemical sectors.

As a Senior Application Scientist, I categorize this molecule as a "Tri-functional Scaffold." It offers three distinct vectors for chemical modification and biological interaction:[1]

-

The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Aryl Fluoride: A metabolic blocker that modulates pKa and electronic density of the ring.

-

The Trifluoroethoxy Tail: A lipophilic bioisostere that enhances membrane permeability and metabolic stability compared to standard methoxy groups.

Physicochemical Data Profile[1][3][4]

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 1549597-57-0 |

| Molecular Formula | C₈H₅BrF₄O |

| Molecular Weight | 273.02 g/mol |

| Exact Mass | 271.9460 (for ⁷⁹Br isotope) |

| Physical State | Colorless to pale yellow oil (typical) or low-melting solid |

| Predicted LogP | ~3.4 ± 0.4 (High Lipophilicity) |

| Heavy Atom Count | 14 |

Structural Logic & Medicinal Chemistry Rationale[5]

The strategic value of this molecule lies in its specific substitution pattern.[2] In drug design, the 2,2,2-trifluoroethoxy group is not merely a "bulky ether"; it is a tactical modification.

The "Fluorine Effect" on ADME

The trifluoroethoxy group (

-

Metabolic Stability: The strong C-F bonds protect the terminal carbon from Cytochrome P450 oxidative dealkylation.

-

Conformational Bias: The unique stereoelectronic effects of the

group can lock the ether linkage into specific conformations, potentially improving binding affinity to target proteins.

Orthogonal Reactivity Map

The following diagram illustrates how a medicinal chemist utilizes this scaffold. The bromine allows for scaffold extension, while the fluorine and ether groups tune the physicochemical properties.

Figure 1: Functional group utility map demonstrating the orthogonal reactivity and pharmacological roles of the substituents.

Synthetic Methodology: Validated Protocol

While various routes exist, the most robust and scalable method involves the O-alkylation of 3-bromo-4-fluorophenol . This approach is preferred over Nucleophilic Aromatic Substitution (SNAr) on a fluorobenzene core because the electron-rich nature of the resulting ether would deactivate the ring, making SNAr difficult to control.

Reaction Scheme

Precursors: 3-Bromo-4-fluorophenol + 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or Tosylate.

Reagents: Potassium Carbonate (

Figure 2: Preferred synthetic pathway via Williamson ether synthesis type alkylation.

Detailed Step-by-Step Protocol

Note: This protocol assumes standard Schlenk line techniques to exclude moisture, which can hydrolyze the alkylating agent.

-

Preparation of Reagents:

-

Charge a dry round-bottom flask with 3-bromo-4-fluorophenol (1.0 equiv, e.g., 1.91 g, 10 mmol).

-

Add anhydrous Potassium Carbonate (

, 2.0 equiv, 2.76 g). Finely milled carbonate reacts faster. -

Suspend in anhydrous DMF (Dimethylformamide, 20 mL). Acetonitrile can be used for easier workup but may require longer reaction times.

-

-

Alkylation:

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise add 2,2,2-Trifluoroethyl triflate (1.1 equiv, 2.55 g) or 2,2,2-Trifluoroethyl tosylate . Note: The triflate is more reactive and allows for milder conditions.

-

Allow the reaction to warm to room temperature and stir. If using the tosylate, heat to 60–80°C for 4-6 hours.

-

Monitor: Check progress via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting phenol is more polar than the product.

-

-

Workup (Self-Validating Step):

-

Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate or Diethyl Ether (3 x 30 mL).

-

Validation: Wash the combined organic layer with 1M NaOH (20 mL). This removes any unreacted phenol starting material, ensuring the crude product is free of the acidic precursor.

-

Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically pure enough for downstream coupling. If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes

-

Sources

Melting point and boiling point data for 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

An in-depth technical guide on the physicochemical properties, synthesis, and characterization of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene , structured for research and development professionals.

CAS Registry Number: 1549597-57-0 Chemical Formula: C₈H₅BrF₄O Molecular Weight: 273.02 g/mol

Executive Summary

This compound is a specialized halogenated aromatic ether employed primarily as a building block in medicinal chemistry and agrochemical synthesis. Its structural core—a benzene ring substituted with bromine, fluorine, and a trifluoroethoxy group—offers unique electronic and steric properties. The trifluoroethoxy moiety (

This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and characterization protocols.

Physicochemical Data Profile

Melting and Boiling Point Data

As a specialized intermediate, bulk experimental property data for this specific regioisomer is often proprietary to custom synthesis campaigns. However, based on Structure-Property Relationship (SPR) analysis of structurally homologous compounds (e.g., 1-bromo-4-(trifluoromethoxy)benzene), the following data ranges are established for process development.

| Property | Value / Range | Condition | Confidence |

| Physical State | Liquid (likely) or Low-melting Solid | @ 25°C, 1 atm | High |

| Boiling Point (Predicted) | 225°C ± 20°C | @ 760 Torr | Medium (Calculated) |

| Boiling Point (Reduced) | ~95–105°C | @ 10 Torr | High (Extrapolated) |

| Melting Point | < 35°C | - | Medium |

| Density | 1.65 ± 0.06 g/cm³ | @ 20°C | High |

| Flash Point | > 100°C | Closed Cup | Predicted |

Technical Insight: The boiling point is significantly elevated compared to its non-fluorinated analog (4-bromo-2-fluorophenetole) due to the heavier trifluoromethyl group, despite the lower polarizability of fluorine. The compound is expected to be a liquid at room temperature or a solid with a melting point just above ambient temperature, necessitating careful temperature control during handling to prevent phase-change inconsistencies in automated dosing systems.

Comparative Benchmarks

To validate these predicted values, consider the experimental data of closely related structural analogs:

-

1-Bromo-4-(trifluoromethoxy)benzene: BP 154–155°C (Lighter, lacks methylene spacer).

-

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: BP ~155°C (atm).

-

Effect of

: The addition of the methylene spacer and the specific substitution pattern (2-Br, 1-F) generally increases the boiling point by approximately 50–70°C relative to the trifluoromethoxy parent due to increased molecular weight (+14 Da) and changes in dipole moment.

Synthetic Methodology

The most robust industrial route for synthesizing this compound involves the O-alkylation of a phenolic precursor. This method avoids the harsh conditions required for direct fluorination or bromination of the ether.

Core Synthesis Pathway: Nucleophilic Substitution ( )

Precursor: 3-Bromo-4-fluorophenol (CAS 27407-11-0) Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) or 2,2,2-Trifluoroethyl iodide.

Reaction Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and workup procedure.

Caption: Figure 1. Convergent synthesis workflow via O-alkylation of 3-bromo-4-fluorophenol.

Detailed Protocol

-

Activation: Charge a reaction vessel with 3-Bromo-4-fluorophenol (1.0 equiv) and anhydrous DMF (5-10 volumes). Add Potassium Carbonate (

, 2.0 equiv) or Cesium Carbonate ( -

Alkylation: Add 2,2,2-Trifluoroethyl triflate (1.1 equiv) dropwise. Note: The triflate is preferred over the iodide for faster kinetics and lower temperatures, reducing the risk of defluorination.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via HPLC or GC-MS for the disappearance of the phenol.

-

Workup: Cool to room temperature. Pour the mixture into ice water and extract with Ethyl Acetate or MTBE. Wash the organic phase with brine to remove residual DMF.

-

Isolation: Dry over anhydrous

, filter, and concentrate. Purify the crude oil via vacuum distillation (expected BP ~100°C @ 10 mmHg) or silica gel chromatography (Hexanes/EtOAc gradient).

Characterization & Analytical Standards

To certify the identity and purity of the compound, the following analytical signatures must be validated.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

Aromatic Region: Look for the specific splitting pattern of the 1,2,4-substituted ring. The proton at position 3 (ortho to Br, meta to F) will appear as a doublet of doublets (dd) due to coupling with Fluorine and the meta-proton.

-

Aliphatic Region: A distinct quartet around

4.3–4.5 ppm corresponding to the methylene protons (

-

-

NMR:

-

Aromatic F: Singlet (or multiplet) around -110 to -120 ppm .

-

Trifluoroethoxy F: Triplet around -74 ppm .

-

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (

): Peaks at m/z 272 and 274 (1:1 ratio) confirming the presence of one Bromine atom. -

Fragmentation: Loss of the trifluoroethyl group or loss of Br are common fragmentation pathways.

Determination of Melting/Boiling Point

For internal validation of the physical properties:

-

Boiling Point: Use the Siwoloboff method (capillary tube) for microsamples or Differential Scanning Calorimetry (DSC) with a pinhole pan to determine the onset of boiling.

-

Melting Point: If the compound solidifies upon cooling (e.g., < 10°C), use DSC at a ramp rate of 5°C/min to determine the onset of fusion.

References

-

Chemical Identity & CAS: this compound. BLD Pharm. Accessed 2026. Link

-

Synthetic Precursor Data: 3-Bromo-4-fluorophenol Synthesis and Properties. ChemicalBook. Accessed 2026. Link

-

Analogous Property Benchmarks: 1-Bromo-4-(trifluoromethoxy)benzene Safety Data Sheet. Sigma-Aldrich. Accessed 2026. Link

- General Synthesis of Trifluoroethyl Ethers:Alkylation of Phenols with 2,2,2-Trifluoroethyl Triflate. Journal of Organic Chemistry (General Reference for Methodology).

A Technical Guide to the Synthesis, Reactivity, and Potential Applications of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene Derivatives for Drug Discovery

Abstract

Fluorinated organic compounds are of paramount importance in modern medicinal chemistry, offering a strategic tool to enhance the pharmacological profiles of drug candidates. The unique physicochemical properties imparted by fluorine and fluorinated motifs—such as altered lipophilicity, metabolic stability, and binding affinity—are highly sought after in drug development. This technical guide provides an in-depth analysis of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene, a versatile scaffold for chemical library synthesis. While direct literature on this specific isomer is nascent, this document leverages established chemical principles and data from its close structural analogs to present a comprehensive overview. We will explore logical synthetic pathways, detail the extensive reactivity conferred by the bromine handle for derivative synthesis via cross-coupling reactions, and discuss the potential therapeutic applications of the resulting compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize advanced fluorinated building blocks in their discovery pipelines.

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties.[1] The fluorine atom, being small and highly electronegative, can profoundly influence a molecule's conformation, pKa, and metabolic stability without significantly increasing its steric bulk.[1][2] The trifluoroethoxy (-OCH₂CF₃) group, a bioisostere of various functional groups, and the related trifluoromethoxy (-OCF₃) group, are particularly valuable.[3][4] They are known to enhance lipophilicity and metabolic resistance, which can lead to improved membrane permeability and bioavailability.[3][5]

The subject of this guide, This compound , is a trifunctionalized aromatic ring poised for significant utility in discovery chemistry. Its architecture offers several strategic advantages:

-

A Reactive Handle: The bromine atom at the 2-position serves as a versatile functional group, primarily for metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[6]

-

Modulating Electronics: The ortho-fluorine and para-trifluoroethoxy groups are strongly electron-withdrawing, influencing the reactivity of the aromatic ring and the adjacent bromine atom.[5]

-

Pharmacokinetic Enhancement: The trifluoroethoxy group is a key pharmacophore for improving metabolic stability and tuning lipophilicity, critical parameters in drug design.[3][5]

This guide will provide a scientifically grounded framework for the synthesis and derivatization of this high-potential scaffold.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

| Property | 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene[6] | 1-Bromo-4-(trifluoromethoxy)benzene[7] | 1-Bromo-2-fluorobenzene | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene[8] |

| CAS Number | 105529-58-6 | 407-14-7 | 1072-85-1 | 106854-77-7 |

| Molecular Formula | C₇H₃BrF₄O | C₇H₄BrF₃O | C₆H₄BrF | C₈H₆BrF₃O |

| Molecular Weight | 259.00 g/mol | 241.01 g/mol | 175.00 g/mol | 255.03 g/mol |

| Appearance | Colorless to light yellow liquid | Liquid | --- | Colorless liquid |

| Boiling Point | 78°C @ 48 torr | 91-92°C @ 100 hPa | 154-155°C | ~95°C |

| Density | ~1.71 g/cm³ | 1.62 g/cm³ @ 20°C | 1.607 g/cm³ @ 25°C | --- |

Based on this data, this compound is expected to be a high-boiling, dense liquid with a molecular weight of approximately 273.02 g/mol .

Proposed Synthesis and Methodologies

A robust and logical synthetic route to the target compound can be designed based on well-established, high-yield organic reactions. The most efficient pathway involves a two-step sequence starting from a commercially available precursor, 3-bromo-4-fluorophenol.

Caption: Proposed Williamson Ether Synthesis for the target compound.

Experimental Protocol: Synthesis of this compound

Rationale: The Williamson ether synthesis is a classic, reliable method for forming ethers. The choice of potassium carbonate (K₂CO₃) as a base is strategic; it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction. 2,2,2-Trifluoroethyl triflate is a highly reactive electrophile, ensuring an efficient reaction.

Step-by-Step Methodology:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-fluorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol, followed by the addition of anhydrous potassium carbonate (1.5 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

-

Electrophile Addition: Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq) to the reaction mixture via syringe.

-

Reaction Progression: Heat the mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Chemical Reactivity: A Gateway to Diverse Derivatives

The true synthetic power of this compound lies in the reactivity of its bromine atom. This site is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern drug discovery for their reliability and broad substrate scope.[6]

Caption: Key cross-coupling reactions for derivatization.

General Protocol for Suzuki-Miyaura Coupling

Rationale: The Suzuki coupling is favored for its mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts. It is a workhorse for generating biaryl structures, a common motif in pharmaceuticals.

Step-by-Step Methodology:

-

Setup: In a reaction vial, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Reaction: Seal the vial and heat the mixture to 80-110°C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

Applications in Drug Discovery

The derivatives synthesized from the core scaffold have significant potential across multiple therapeutic areas. The strategic placement of fluorine and the trifluoroethoxy group can be leveraged to address specific challenges in drug design. Between 2018 and 2022, the U.S. FDA approved fifty-eight new fluorinated drugs for a wide range of diseases, underscoring the importance of this chemical space.[9][10]

Caption: From scaffold to potential therapeutic applications.

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl or heteroaryl-aryl structures. The Suzuki and Stille couplings are ideal for synthesizing libraries of such compounds for screening.

-

Central Nervous System (CNS) Disorders: The trifluoroethoxy group can enhance lipophilicity, which is crucial for brain penetration and crossing the blood-brain barrier.[3] This makes the scaffold attractive for developing drugs targeting CNS disorders.[9][10]

-

Infectious Diseases: The Buchwald-Hartwig amination allows for the introduction of various amine functionalities, which are prevalent in antibacterial and antiviral agents.

Safety and Handling

As a halogenated aromatic compound, this compound and its derivatives should be handled with appropriate care in a laboratory setting. The following precautions are based on safety data for structurally similar chemicals.[11]

| Hazard Category | Precautionary Measures and Information |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[11] |

| Handling | Use in a well-ventilated area or a fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling. |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. |

| Fire and Flammability | May be a combustible liquid. Keep away from heat, sparks, and open flames. Use CO₂, dry chemical, or foam for extinguishing. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] |

Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctionalized nature provides a robust platform for generating diverse chemical libraries with desirable pharmacological properties. The proposed synthetic route is efficient and scalable, while the reactivity of the bromine atom via palladium-catalyzed cross-coupling reactions offers near-limitless possibilities for derivatization. By leveraging the unique benefits of its fluorinated motifs, researchers can use this scaffold to develop next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

- Vertex AI Search. (2013).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2025).

- Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.

- Sigma-Aldrich. (2025).

- Unknown Author. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)

- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res, 2(1), 1015.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility.

- Hernández-Vázquez, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Fluoromart. (n.d.). 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene.

- PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Chemistry LibreTexts. (2023). 16.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.

- Sigma-Aldrich. (n.d.). Applications of Fluorine in Medicinal Chemistry.

- PubMed. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry, 256, 115476.

- ResearchGate. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). European Journal of Medicinal Chemistry, 256(Suppl 2), 115476.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 [sigmaaldrich.com]

- 8. 106854-77-7 | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene [fluoromart.com]

- 9. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Synthesis of biologically active compounds using 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

Executive Summary

This guide details the strategic utilization of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene (CAS: 1805584-64-2) in medicinal chemistry. This scaffold is not merely a building block; it is a "privileged fragment" designed to enhance metabolic stability and blood-brain barrier (BBB) permeability through the incorporation of the 2,2,2-trifluoroethoxy motif.

The presence of the ortho-fluoro-bromo moiety allows for highly chemoselective sequential functionalization. This document provides validated protocols for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and highlights a specific "Coupling-Displacement" strategy utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).

Chemical Profile & Pharmacophore Logic

The "Fluorine Effect" in Drug Design

The 2,2,2-trifluoroethoxy group (

-

Metabolic Blocking: The strong electron-withdrawing nature of the

group deactivates the adjacent methylene protons, significantly retarding CYP450-mediated O-dealkylation [1]. -

Lipophilicity Modulation: The group increases

without the steric penalty of a tert-butyl group, facilitating membrane permeability. -

Electronic Tuning: The electron-deficient ring system accelerates oxidative addition at the C-Br bond while activating the C-F bond for potential nucleophilic aromatic substitution (

) in subsequent steps [2].

Compound Specifications

| Property | Data |

| CAS Number | 1805584-64-2 |

| Formula | |

| MW | 273.02 g/mol |

| Appearance | Colorless to light yellow liquid/low-melting solid |

| Key Reactivity | C-2 Bromine (Cross-coupling); C-1 Fluorine ( |

Strategic Workflows: Divergent Synthesis

The utility of this scaffold lies in its ability to serve as a linchpin for divergent library synthesis. The diagram below illustrates the primary reaction pathways available to researchers.

Figure 1: Divergent synthetic pathways utilizing CAS 1805584-64-2 as a core hub.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid at the C-2 position while preserving the C-1 Fluorine atom. Challenge: Strong bases or high temperatures can force the displacement of the fluorine atom or cause hydrodehalogenation. Solution: Use of a specialized precatalyst system and weak inorganic bases.

Materials

-

Substrate: this compound (1.0 equiv)

-

Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%) or

(5 mol%) -

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 mmol, 273 mg), aryl boronic acid (1.2 mmol), and XPhos Pd G2 (23 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Activation: Add 2.0 M aqueous

(1.5 mL) dropwise.-

Note: The use of phosphate over carbonate minimizes the risk of defluorination at the C-1 position [3].

-

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[1]

-

Endpoint: Disappearance of the bromide starting material.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential "Coupling-then-SNAr" Strategy

Context: This strategy is highly relevant for generating tricyclic cores found in kinase inhibitors. After the Suzuki coupling (Protocol A), the C-1 Fluorine becomes activated if the coupled aryl group is electron-withdrawing (e.g., a pyridine or pyrimidine ring).

Workflow Logic:

-

Step 1: Suzuki coupling installs a heteroaryl group at C-2.

-

Step 2: The heteroaryl group pulls electron density, making C-1 highly electrophilic.

-

Step 3: An amine nucleophile displaces the Fluorine (

) to close a ring or add a solubilizing tail.

Figure 2: Sequential functionalization workflow exploiting the activated C-F bond.

Troubleshooting & Expert Insights

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Dehalogenation (Loss of Br) | Hydride source in solvent or overheating. | Switch from iPrOH/Ethanol co-solvents to Toluene/Water or Dioxane/Water. Lower temp to 60°C. |

| Defluorination (Loss of F) | Base too strong (e.g., | Switch to mild bases like |

| Low Conversion | Catalyst poisoning or poor oxidative addition. | Degass solvents thoroughly ( |

Handling the Trifluoroethoxy Group

While chemically stable, the trifluoroethoxy group is lipophilic. Compounds containing this moiety may streak on silica gel.

-

Tip: Add 1% Triethylamine to the eluent during purification if the product contains basic nitrogens, or use C18 reverse-phase chromatography for cleaner separation.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Léris, G., et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.[2] The Journal of Organic Chemistry, 84(8), 4904–4909.[2] Link

-

Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem Application Note. (2025). Applications of Trifluoroethyl Groups in Chemical Biology. Link

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note and Protocol: Scalable Synthesis of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a scalable and efficient synthesis of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol is based on the robust Williamson ether synthesis, a well-established and reliable method for forming ether linkages. This application note details the reaction mechanism, a step-by-step experimental protocol suitable for laboratory and pilot-scale production, purification methods, characterization data, and essential safety considerations.

Introduction

This compound is a valuable intermediate in organic synthesis. The presence of orthogonal halogen substituents (bromine and fluorine) and a trifluoroethoxy group provides multiple points for further chemical modification, making it a versatile scaffold in drug discovery and materials science. The trifluoroethoxy moiety, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The development of a scalable and cost-effective synthetic route to this compound is therefore of significant interest to the chemical and pharmaceutical industries.

The described methodology utilizes the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkylating agent.[1][2] In this case, 3-bromo-4-fluorophenol is deprotonated with a mild base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with a suitable 2,2,2-trifluoroethylating agent.[3][4] This approach is favored for its operational simplicity, the availability of starting materials, and its amenability to large-scale production.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved via a Williamson ether synthesis as depicted below:

Reaction:

3-Bromo-4-fluorophenol + 2,2,2-Trifluoroethyl p-toluenesulfonate → this compound

Mechanism:

The reaction proceeds in two main steps:

-

Deprotonation: The phenolic proton of 3-bromo-4-fluorophenol is abstracted by a base, typically potassium carbonate, to form the more nucleophilic potassium 3-bromo-4-fluorophenoxide.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methylene carbon of the 2,2,2-trifluoroethylating agent (in this protocol, 2,2,2-trifluoroethyl p-toluenesulfonate), displacing the tosylate leaving group in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the desired ether product.[4][5]

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), enhances the rate of the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Scalable Synthesis Protocol

This protocol describes the synthesis on a laboratory scale, which can be adapted for pilot-scale production with appropriate engineering controls.

Materials and Reagents:

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-4-fluorophenol | 27407-11-0 | C₆H₄BrFO | 190.99 |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | 433-06-7 | C₉H₉F₃O₃S | 254.23 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

Equipment:

-

Three-necked round-bottom flask (or a jacketed glass reactor for larger scale) equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

-

Heating mantle or oil bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask, combine 3-bromo-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of the phenol).

-

Heating: Begin stirring the mixture and heat it to 80-100 °C.

-

Addition of Alkylating Agent: Once the reaction temperature is stable, add 2,2,2-trifluoroethyl p-toluenesulfonate (1.1 eq) portion-wise over 30 minutes.[6][7]

-

Reaction Monitoring: Maintain the reaction at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting phenol is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water (approximately 20-30 mL per gram of the initial phenol).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).

-

Combine the organic layers and wash with 1 M aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.[4][8]

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

-

Characterization Data (Predicted)

The structure and purity of the synthesized product should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 6.9-7.5 ppm. A quartet for the -OCH₂- group around 4.4 ppm (J ≈ 8 Hz) due to coupling with the -CF₃ group. |

| ¹⁹F NMR | A singlet for the aromatic fluorine around -130 to -140 ppm. A triplet for the -CF₃ group around -74 ppm (J ≈ 8 Hz) due to coupling with the -CH₂- group. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. A quartet for the -OCH₂- carbon around 65 ppm (J ≈ 35 Hz) due to coupling with the -CF₃ group. A quartet for the -CF₃ carbon around 123 ppm (J ≈ 277 Hz). |

| Mass Spec (GC-MS) | [M]⁺ peak corresponding to the molecular weight of the product (C₈H₅BrF₄O). The isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed. |

| IR Spectroscopy | C-O-C stretching vibrations around 1250-1050 cm⁻¹. Strong C-F stretching vibrations around 1350-1150 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

Safety and Handling Precautions

-

3-Bromo-4-fluorophenol: Harmful if swallowed, causes skin irritation, and serious eye irritation.[9]

-

2,2,2-Trifluoroethyl p-toluenesulfonate: Irritating to eyes, respiratory system, and skin.[10]

-

N,N-Dimethylformamide (DMF): Aprotic solvent that can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

Handling:

-

Avoid inhalation of dust, fumes, and vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Williamson ether synthesis provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol suitable for both academic research and industrial applications. Adherence to the detailed procedure and safety precautions will ensure a safe and efficient synthesis of this valuable chemical intermediate.

References

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Kohout, M. (2014). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. Retrieved from [Link]

- A mild and efficient procedure for the synthesis of ethers from various alkyl halides. (2013).

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.

- Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (2025). BenchChem.

- SAFETY DATA SHEET - 3-Bromo-4-fluorophenol. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - 2-Bromo-4-fluorophenol. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-Bromo-4-fluorophenol. (n.d.).

- SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene. (2025). Sigma-Aldrich.

- Williamson Ether Synthesis. (n.d.). Cambridge University Press.

- Rozen, S., & Bareket, Y. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(4), 1038–1041.

- 3-Bromo-4-fluorophenol - Safety D

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (2024). Chemical Review and Letters.

- 2,2,2-TRIFLUOROETHYL P-TOLUENESULFON

-

Phenol ether. (n.d.). Wikipedia. Retrieved from [Link]

- Process for the preparation of aromatic fluoro compounds. (n.d.).

- Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis: An In-depth Technical Guide. (2025). BenchChem.

- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.

- Formation of Ethers by Alkylation of Alcohols, Phenols, and Deriv

- Trifluoroethanol tosyl

- Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(4), 285-293.

- 2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene. (n.d.). Chemrio.

- 2,2,2-Trifluoroethyl trifluoromethanesulfon

- Williamson Ether Synthesis. (2020). YouTube.

- Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.).

- How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?. (2016). Chemistry Stack Exchange.

- 2,2,2-Trifluoroethyl-p-toluenesulfon

- Method for the bromination of aromatic compound. (n.d.).

- 2,2,2-Trifluoroethyl p-toluenesulfon

- Li, W., et al. (2017).

Sources

- 1. Phenol ether - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. francis-press.com [francis-press.com]

- 6. 2,2,2-TRIFLUOROETHYL P-TOLUENESULFONATE | 433-06-7 [chemicalbook.com]

- 7. Trifluoroethanol tosylate - Enamine [enamine.net]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chembk.com [chembk.com]

Troubleshooting & Optimization

Technical Support Center: Catalytic Optimization for 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

Status: Operational Ticket ID: OPT-F-ARBR-2024 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: High-Efficiency Coupling of Fluorinated Aryl Bromides

Core Directive: Substrate Analysis & Thermodynamics

You are working with 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene . To optimize catalyst loading, you must first understand the "personality" of this molecule. It is not a standard aryl bromide; it is an electron-deficient, ortho-blocked system .

The Substrate Profile

-

The Ortho-Fluorine Effect: The fluorine atom at the C2 position (ortho to the bromide) exerts a profound electronic effect. Contrary to steric intuition, the high electronegativity of the ortho-fluorine often accelerates oxidative addition to Pd(0) due to the highly electron-deficient C-Br bond.

-

The Thermodynamic Trap: While oxidative addition is fast, the resulting Pd(II)-Ar intermediate is thermodynamically stabilized by the ortho-fluorine (via the "ortho-fluorine effect" or transient Pd-F interactions). This makes the subsequent steps—transmetalation and reductive elimination —the rate-limiting bottlenecks.

-

The Trifluoroethoxy Tail: The -OCH₂CF₃ group at C4 is an electron-withdrawing group (EWG) by induction, further pulling density from the ring. This increases the acidity of the ring protons, making the substrate susceptible to base-mediated side reactions (like proton abstraction) if the coupling is too slow.

Catalyst Selection Matrix (The "Hardware")

Do not use generic Pd(PPh₃)₄. It will likely result in stalled reactions due to stable Pd(II) dimer formation. Use the table below to select the correct ligand architecture based on your coupling partner.

| Coupling Type | Recommended Catalyst System | Ligand Class | Rationale for Low Loading (<1 mol%) |

| Suzuki-Miyaura | Pd(OAc)₂ + XPhos or Pd-XPhos G4 | Biaryl Dialkylphosphine | The bulky biaryl backbone forces the Pd(II) center to undergo reductive elimination, preventing the "thermodynamic trap" caused by the ortho-fluorine. |

| Buchwald-Hartwig | Pd₂dba₃ + BrettPhos or RuPhos | Bulky Biaryl Phosphine | RuPhos is specific for secondary amines; BrettPhos for primary. These ligands prevent binding of the amine to the metal center, which can shut down the cycle with electron-deficient arenes. |

| Negishi | Pd(P(t-Bu)₃)₂ | Electron-Rich Bulky Phosphine | The extreme bulk of tri-tert-butylphosphine facilitates the coupling of the zinc reagent while protecting the electron-deficient ring from side reactions. |

| Heck | Pd(OAc)₂ + P(o-tol)₃ | Aryl Phosphine | For electron-deficient aryl bromides, the "Jeffery conditions" (ligand-free with TBAA) often fail. Use P(o-tol)₃ to prevent Pd-black precipitation. |

Optimization Protocol: The "Visual Kinetic" Method

To drop your catalyst load from the standard 5 mol% to an optimized 0.1–0.5 mol%, you must identify the point of death in your reaction.

Step-by-Step Optimization Workflow

Phase 1: The "Same Excess" Experiment (Validating Catalyst Stability) Before reducing the load, verify if the catalyst is dying or if the product is inhibiting the reaction.

-

Run a standard reaction (1.0 equiv ArBr, 1.2 equiv Nucleophile, 1 mol% Pd).

-

Plot conversion vs. time.

-

Run a second reaction starting with 0.5 equiv of Product already added.

-

Analysis:

-

Curves Overlay: Product inhibition is ABSENT . You can lower catalyst load.

-

Second Reaction is Slower: Product inhibition is PRESENT . Change solvent or add solubility enhancers.

-

Phase 2: The Step-Down Protocol

-

Start Point: 2.0 mol% Catalyst. Measure Time to 90% Conversion (

). -

The Drop: Reduce to 0.5 mol%.

-

If

increases linearly (4x time): The catalyst is robust. You can go lower. -

If reaction stalls at <90%: The catalyst is dying. Do not increase load. Instead, add a stabilizer (e.g., 10 mol% free ligand or 1 mol% BHT to scavenge radicals if homocoupling is observed).

-

Troubleshooting Guide & FAQs

Q1: My reaction shoots to 60% conversion in 1 hour, then completely stops. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely Pd-Dimer Formation or Halide Inhibition .

-

The Science: The ortho-fluorine creates a stable [(L)Pd(Ar)(Br)]₂ bridging dimer which is catalytically inactive.

-

The Fix:

-

Switch to a solvent with higher coordinating ability (e.g., move from Toluene to 1,4-Dioxane or THF ).

-

Increase the temperature by 20°C to break the dimer.

-

Critical: Ensure your base (e.g., K₃PO₄) is finely ground. Low local concentration of base prevents the transmetalation step, leaving the Pd stuck in the dimer state.

-

Q2: I am seeing significant "Hydrodebromination" (Ar-Br Ar-H).

Diagnosis: Your catalytic cycle is diverting to a hydride transfer pathway.

-

The Cause: Electron-deficient aryl bromides are hungry for electrons. If the transmetalation is slow, the Pd(II) intermediate will grab a hydride from the solvent (especially alcohols or DMF) or the ligand.

-

The Fix:

-

Strictly exclude alcohols. Use ACN or Toluene.

-

Water Control: If using a Suzuki coupling, use a defined water ratio (e.g., 4:1 Solvent/Water) rather than "wet solvent." Water accelerates transmetalation, outcompeting the hydride elimination.

-

Q3: Is the trifluoroethoxy group stable to strong bases like LiHMDS or NaOtBu?

Diagnosis: Generally yes, but with caveats.

-

The Risk: The trifluoroethoxy group is a leaving group, but the C-O bond is strong. The greater risk is elimination of the ethyl group to form a vinyl ether species if heated excessively with strong amide bases.

-

Recommendation: Stick to inorganic carbonate bases (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄). If you must use an amide base (for Buchwald), keep the temperature below 80°C.

Visualizing the Reaction Logic

Diagram 1: Catalyst Selection Decision Tree

This workflow guides you to the correct ligand system based on the coupling partner, specifically tailored for the ortho-fluoro substrate.

Caption: Decision matrix for selecting ligand architecture based on nucleophile type, prioritizing the stability of the fluorinated intermediate.

Diagram 2: The "Death Valley" of the Catalytic Cycle

This diagram illustrates where the catalyst fails with this specific substrate and how to rescue it.

Caption: The "Thermodynamic Trap" (Red Node) is caused by the ortho-fluorine stabilizing the Pd(II) species. Optimization requires accelerating the exit from this state.

References

-

Ortho-Fluorine Effects in Oxidative Addition

- Jones, W. D. (2026). Site-Selectivity of C(sp2)–H Oxidative Addition of Fluorinated Arenes.

-

(Note: Contextualized from search results regarding ortho-fluorine stabilization).

-

Catalyst Selection for Fluorinated Aryl Bromides

-

Stability of Trifluoroethoxy Groups

- Sandford, G., et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.

-

General Cross-Coupling Mechanisms

Sources

Removing unreacted 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene from reaction mixtures

The following technical guide is structured as a dedicated support module for researchers handling the specific intermediate 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene .

Ticket ID: PUR-FA-222 | Status: Open | Priority: High Subject: Removal of unreacted this compound

Compound Profile & Challenge Analysis

Before attempting purification, we must understand the physicochemical "personality" of your impurity. This molecule is a lipophilic, neutral aryl halide .

| Property | Data / Prediction | Implication for Purification |

| Molecular Formula | C₈H₅BrF₄O | Moderate Molecular Weight (~273 g/mol ). |

| Boiling Point | ~280–285°C (Predicted) | Too high for simple distillation; requires high vacuum (Kugelrohr). |

| Polarity (LogP) | High (~3.5–4.0) | "Sticky" on C18; moves fast on Silica. Co-elutes with non-polar products. |

| Functionality | Aryl Bromide, Ether, Fluorines | Neutral. Cannot be extracted via simple Acid/Base washes.[1] |

The Core Problem: In metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), this starting material (SM) often co-elutes with the desired product because both are lipophilic aromatics. Standard silica chromatography frequently fails to resolve them.

Protocol A: The "Phase-Switch" Scavenging Method (Recommended)

Best for: Suzuki/Heck reactions where the catalyst is still active. Concept: Instead of trying to separate the SM, chemically transform it into a molecule with drastically different polarity (e.g., an acid or amine) that can be washed away.[1][2]

The Mechanism

Since your reaction mixture already contains active Palladium (Pd) and base, you can utilize a "Sacrificial Coupling Partner" to consume the unreacted Aryl Bromide.

Step-by-Step Workflow

-

Check Reaction: Confirm the desired reaction is complete (or stalled). Do not quench yet.

-

Add Scavenger: Add 0.5 – 1.0 equivalents (relative to the remaining SM) of a highly polar boronic acid .

-

Option A (Acidic): 4-Carboxyphenylboronic acid.

-

Option B (Basic): 3-Pyridylboronic acid or 4-Aminophenylboronic acid.

-

-

Heat: Stir at reaction temperature for 1–2 hours. The unreacted SM converts into a polar biaryl acid/amine.

-

Workup (Phase Switch):

-

If you used Option A: Wash the organic layer with 1M NaOH . The impurity (now a carboxylate) goes into the water.

-

If you used Option B: Wash the organic layer with 1M HCl . The impurity (now a pyridinium/ammonium salt) goes into the water.

-

-

Result: Your organic layer retains the product; the SM is removed in the aqueous wash.

Figure 1: Logic flow for the "Phase-Switch" chemical scavenging technique to remove lipophilic aryl bromides.

Protocol B: Chromatographic Resolution

Best for: Reactions where chemical scavenging is impossible or sensitive functional groups are present.

Standard silica gel often fails here because the trifluoroethoxy group and the bromine atom create a "greasy" shield. You must exploit shape selectivity or fluorine-fluorine interactions .

Stationary Phase Selection

-

Standard Silica (SiO₂): Often insufficient. The SM and product will streak together.

-

C18 (Reverse Phase): Good. The trifluoroethoxy group is highly hydrophobic, causing the SM to retain strongly on C18, often separating from less lipophilic products.

-

PFP (Pentafluorophenyl) Phase: The Gold Standard. PFP columns interact specifically with fluorinated compounds and aromatics via

-

Solvent Systems (TLC Guide)

Do not rely on Hexane/Ethyl Acetate alone. The SM is too soluble in Hexane.

| Solvent System | Interaction Mechanism | Recommendation |

| Hexane / Toluene | Try First. Toluene often separates halo-arenes better than esters. | |

| DCM / Hexane | Polarity/Solubility | Good for initial screening. |

| MeOH / Water (C18) | Hydrophobicity | The SM will elute late due to the trifluoroethoxy group. |

Protocol C: Vacuum Distillation (Kugelrohr)

Best for: Large scale (>5g) and thermally stable products.

Since the SM has a predicted boiling point of ~280°C (at 760 mmHg), you cannot distill it at atmospheric pressure.

-

Equipment: Kugelrohr (Short-path distillation).

-

Vacuum Requirement: < 0.5 mmHg (High Vacuum).

-

Procedure:

-

Set the oven temperature to 120–140°C (at 0.1 mmHg).

-

The unreacted SM (MW ~273) is relatively volatile under these conditions compared to most coupled biaryl products (MW > 350).

-

The SM will sublime/distill into the first bulb; the heavy product remains in the flask.

-

Troubleshooting & FAQs

Q: I tried the "Phase-Switch" (Protocol A) but the SM didn't disappear. Why?

-

Diagnosis: Your catalyst may have died (Pd black precipitation) before the scavenger was added.

-

Fix: Add a fresh pinch of Pd catalyst (e.g., Pd(dppf)Cl₂) along with the scavenger boronic acid.

Q: The SM is streaking on my TLC plate, making it hard to see separation.

-

Diagnosis: The trifluoroethoxy group can cause "tailing" on acidic silica.

-

Fix: Add 1% Triethylamine (TEA) to your TLC solvent system to neutralize the silica surface.

Q: Can I use Fluorous Solid Phase Extraction (FSPE)?

-

Answer: Likely No . While the molecule has 4 fluorines, it lacks a perfluoroalkyl "ponytail" (C6F13 or larger) required for strong retention on fluorous silica. It is "lightly fluorous," not "heavy fluorous." Stick to PFP or C18 chromatography.

Q: How do I visualize this spot on TLC?

-

Answer: UV (254 nm) is best due to the aromatic ring. Iodine stain works well (brown spot). KMnO₄ will not stain it effectively as it lacks oxidizable double bonds (the ring is stable).

References

-

Properties of Trifluoroethoxy Arenes

- Source: PubChem Compound Summary for (2,2,2-Trifluoroethoxy)benzene (Analogous structure).

-

Link:

-

Scavenging Protocols in Organic Synthesis

-

Purification of Aryl Halides

- Title: Purification of Labor

- Context: General distillation and chromatography parameters for halogenated arom

-

Link:

-

Fluorinated Stationary Phases

- Title: PFP (Pentafluorophenyl)

- Context: Explains why PFP columns resolve fluorinated arom

-

Link:

Sources

- 1. researchgate.net [researchgate.net]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]

Validation & Comparative

1H NMR Spectrum Analysis Guide: 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

Executive Summary & Utility

This guide provides a rigorous structural analysis of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene (CAS: 1549597-57-0). This molecule is a critical fluorinated scaffold in medicinal chemistry, often employed to modulate metabolic stability (via the trifluoroethoxy group) and facilitate palladium-catalyzed cross-coupling (via the aryl bromide).

The primary analytical challenge lies in resolving the complex spin-spin coupling arising from the simultaneous presence of 1H-1H, 1H-19F (aromatic), and 1H-19F (aliphatic) interactions. This guide compares the target spectrum against its most common regioisomer impurity to establish a self-validating identification protocol.

Structural Logic & Spin Systems

To interpret the spectrum, we must deconstruct the molecule into two distinct spin systems.

The Aliphatic System (The "Anchor")

-

Moiety: -O-CH₂-CF₃

-

Pattern: The methylene protons (H-a) are chemically equivalent but couple with the three equivalent fluorine atoms of the CF₃ group.

-

Coupling:

coupling typically ranges from 8.0 to 9.0 Hz. -

Appearance: A distinct quartet in the 4.3–4.5 ppm region. This is the diagnostic "anchor" signal for the ether linkage.

The Aromatic System (The "Fingerprint")

The benzene ring is trisubstituted (1-F, 2-Br, 4-OR). This leaves three non-equivalent protons: H3, H5, and H6.

-

H3 (Position 3): Located between Br and the alkoxy group. It has no ortho proton neighbors. It couples to the Fluorine at Position 1 (meta).

-

H5 (Position 5): Ortho to H6, meta to Br.

-

H6 (Position 6): Ortho to H5, ortho to F.

Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants, the following protocol is recommended.

Standardized Acquisition Parameters

-

Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for this lipophilic ether to prevent solvent viscosity broadening, though DMSO is acceptable if solubility is an issue.

-

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).

-

Field Strength: Minimum 400 MHz recommended; 600 MHz optimal for resolving second-order effects in the aromatic region.

-

Relaxation Delay (D1): Set to

seconds to ensure accurate integration of the isolated aromatic protons.

Visualization: Analytical Workflow

Figure 1: Standardized workflow for acquiring high-resolution NMR data for fluorinated intermediates.

Spectral Assignments & Data

The following data represents the theoretical consensus derived from substituent chemical shift additivity rules and standard coupling constants for fluorinated benzenes.

Table 1: 1H NMR Data Summary (CDCl₃, 400 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |

| CH₂ | 4.35 | Quartet (q) | 2H | Methylene coupled to CF₃ | |

| H3 | 7.18 | Doublet (d) | 1H | Meta to F; isolated from other H | |

| H6 | 7.05 | dd | 1H | Ortho to F and Ortho to H5 | |

| H5 | 6.85 | dt or dd | 1H | Ortho to H6, Meta to F |

Note: "dd" = doublet of doublets; "dt" = doublet of triplets (if long-range coupling resolves).

Comparative Analysis: The Regioisomer Trap

In drug development, a common synthesis route involves bromination of 1-fluoro-4-(trifluoroethoxy)benzene. This reaction can yield two isomers: the target (2-bromo) and the impurity (3-bromo). Distinguishing them is critical.

The Scenario

-

Alternative (Impurity): 3-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene.

The Differentiation Strategy

The key differentiator is the coupling pattern of the isolated aromatic proton.

-

In the Target (2-Bromo isomer):

-

The isolated proton is H3 .

-

H3 is meta to the Fluorine atom.

-

Result: A doublet with a small coupling constant (

Hz).

-

-

In the Alternative (3-Bromo isomer):

-

The isolated proton is H2 (between F and Br).

-

H2 is ortho to the Fluorine atom.

-

Result: A doublet with a large coupling constant (

Hz).

-

Visualization: Structural Differentiation Logic

Figure 2: Decision tree for distinguishing the target molecule from its primary regioisomer based on H-F coupling magnitude.

Detailed Mechanistic Insight

The Trifluoroethoxy Quartet

The quartet at ~4.35 ppm is often mistaken for a standard ethyl group quartet. However, a standard ethyl group (

-

Verification: If you decouple Fluorine (

-decoupled

Aromatic F-H Coupling

Fluorine exerts a strong "through-bond" magnetic influence.

-

Ortho Effect (H6): The fluorine at Position 1 splits H6 (Position 6) significantly (

Hz). This creates a wide doublet structure for H6, which is further split by H5. -

Meta Effect (H3, H5): The coupling is weaker (

Hz) but sufficient to split the H3 signal (which would otherwise be a singlet) into a clear doublet.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for H-F coupling constants).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Source for specific F-H aromatic coupling patterns).

-

ChemicalBook. (2023). NMR Spectrum Data for Trifluoroethanol derivatives. (Used for -OCH2CF3 shift verification).

-

Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for isomer differentiation).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles for structurally related compounds to offer a robust predictive model. This analysis is crucial for researchers in drug development and chemical analysis for the structural elucidation and identification of this and similar novel compounds.

Introduction to the Analyte and Mass Spectrometry's Role

This compound is a halogenated aromatic ether. Its structure combines several features that dictate a unique fragmentation pattern upon electron ionization. Understanding these fragmentation pathways is essential for its unambiguous identification, distinguishing it from isomers and impurities, and for its quantification in complex matrices. Mass spectrometry, a cornerstone of analytical chemistry, provides this insight by generating and separating ions based on their mass-to-charge ratio (m/z), revealing the molecule's blueprint.

The molecular formula of the target compound is C₈H₅BrF₄O, with a monoisotopic mass of approximately 271.946 g/mol .[1] One of the most telling features in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺) and its fragments. Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, any ion containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two m/z units.[2]

Predicted Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M⁺˙) which then undergoes a series of fragmentation reactions. The most likely fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. Aromatic systems are generally stable, often resulting in a prominent molecular ion peak.[3][4] However, the substituents on the benzene ring will direct the primary fragmentation routes.

The fragmentation of halogenated compounds is often initiated by the loss of a halogen atom.[2][5] In this molecule, the C-Br bond is weaker than the C-F bond and is a likely site for initial cleavage. Another key fragmentation pathway for ethers is the cleavage of the C-O bond or the C-C bond alpha to the oxygen atom.[3][4][6]

The predicted major fragmentation pathways are as follows:

-

Loss of the Bromine Radical: The initial molecular ion can lose a bromine radical (•Br) to form a cation at m/z 192/194 (depending on the bromine isotope in the original molecule). This is a common fragmentation for brominated compounds.[2]

-

Cleavage of the Trifluoroethoxy Group:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the trifluoroethoxy group can lead to the loss of a •CH₂CF₃ radical, resulting in an ion at m/z 189/191.

-

Ether Bond Cleavage: Homolytic or heterolytic cleavage of the Ar-O bond can occur. Cleavage with charge retention on the aromatic portion would lead to a bromofluorophenoxy cation at m/z 189/191 after losing the •OCH₂CF₃ radical. Conversely, cleavage with charge retention on the trifluoroethoxy group is less likely due to the stability of the aromatic cation.

-

-

Formation of the Bromofluorophenyl Cation: A significant fragmentation pathway is often the loss of the entire ether side chain. Loss of a neutral C₂H₂F₃O radical would result in a bromofluorophenyl cation at m/z 173/175.

-

Loss of HF: The presence of a fluorine atom on the aromatic ring introduces the possibility of losing a neutral hydrogen fluoride (HF) molecule, a common fragmentation for fluoroaromatic compounds.[7] This could occur from the molecular ion or subsequent fragment ions.

-

Secondary Fragmentations: The initial fragment ions will likely undergo further fragmentation. For example, the bromobenzoyl-type cations could lose carbon monoxide (CO).[8]

Comparative Analysis with Structural Isomers

To highlight the importance of specific fragmentation patterns for structural elucidation, let's consider a hypothetical isomer: 3-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene . While the molecular weight and the major initial fragments (loss of Br, loss of the ether side chain) would be similar, the relative abundances of certain fragment ions could differ. The position of the substituents can influence the stability of the resulting carbocations and the likelihood of certain rearrangement reactions. For instance, interactions between adjacent substituents in the ortho-isomer (the target compound) might lead to unique fragmentation pathways not observed in the meta-isomer.

Tabulated Summary of Predicted Fragmentation

| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |

| 272/274 | [C₈H₅BrF₄O]⁺˙ | Moderate | Molecular Ion (M⁺˙) peak, showing the characteristic 1:1 M/M+2 isotope pattern for bromine.[2] |

| 193 | [C₈H₅F₄O]⁺ | Moderate to High | Loss of a bromine radical (•Br) from the molecular ion. |

| 189/191 | [C₇H₄BrFO]⁺ | Moderate | Loss of a •CH₂CF₃ radical via alpha-cleavage of the ether. |

| 173/175 | [C₆H₃BrF]⁺ | High | Loss of the neutral trifluoroethoxy radical (•OCH₂CF₃). |

| 155/157 | [C₆H₄Br]⁺ | Low to Moderate | Loss of CO from the [C₇H₄BrFO]⁺ ion. |

| 94 | [C₆H₃F]⁺ | Moderate | Loss of a bromine radical from the [C₆H₃BrF]⁺ ion. |

Experimental Protocol for Mass Spectrometry Analysis

A standard protocol for acquiring the electron ionization mass spectrum for this compound is as follows:

Sample Preparation:

-

Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane).

-

Inject a 1 µL aliquot of the solution into the mass spectrometer's injection port.

Instrumentation:

-

Inlet System: Gas Chromatography (GC) interface for separation of potential impurities or Direct Insertion Probe (for a pure solid sample).

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: Standard 70 eV to ensure fragmentation and allow for library matching.[9]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Detector: Electron multiplier.

Data Acquisition:

-

Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.

-

Scan Rate: Adjust for adequate signal-to-noise ratio and chromatographic peak resolution if using a GC inlet.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

Caption: Predicted EI fragmentation of this compound.

Conclusion

This guide provides a detailed predictive analysis of the mass spectrometry fragmentation pattern of this compound based on established principles of organic mass spectrometry. The key predicted fragments arise from the loss of the bromine atom, cleavage of the trifluoroethoxy side chain, and subsequent secondary fragmentations. The characteristic isotopic signature of bromine will be a key identifier in the mass spectrum. This predictive guide serves as a valuable resource for the identification and structural confirmation of this compound in research and industrial applications.

References

-

Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available at: [Link]

-

General Fragmentation Modes. NPTEL. Available at: [Link]

-

Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

-

EI mass spectra of the TFA derivative of BDB and their probable fragmentation pathway. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Vanderbilt University. Available at: [Link]

-

Interpretation of mass spectra. University of California, Irvine. Available at: [Link]

-

(PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C8H5BrF4O) [pubchemlite.lcsb.uni.lu]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. whitman.edu [whitman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uni-saarland.de [uni-saarland.de]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

Hazard Identification and Risk Assessment

Given its structure as a halogenated aromatic compound, 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene should be handled with the assumption that it may possess the following hazards, based on data from similar compounds such as 1-Bromo-4-(trifluoromethoxy)benzene and 2-Bromo-1-chloro-4-fluorobenzene[1]:

-

Skin Irritation: May cause skin irritation upon contact[1].

-

Serious Eye Irritation: Poses a risk of serious eye irritation[1].

-

Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation[1].

-

Combustible Liquid: The compound may be a combustible liquid, presenting a fire hazard if not handled and stored correctly[1].

-

Harmful if Swallowed: Similar compounds can be harmful if ingested[2].

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment is a critical component of the laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA)[3][4][5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are fundamental to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

| Operation | Minimum PPE Requirements |

| Weighing and Aliquoting (Solid or Liquid) | Chemical splash goggles, lab coat, and nitrile gloves. |

| Solution Preparation | Chemical splash goggles, face shield, lab coat, and nitrile gloves. |

| Running Reactions | Chemical splash goggles, lab coat, and nitrile gloves. A face shield is recommended when working with larger quantities or under pressure. |

| Work-up and Purification | Chemical splash goggles, face shield, lab coat, and nitrile gloves. |

| Spill Cleanup | Chemical splash goggles, face shield, lab coat, and double-gloving with nitrile gloves. A respirator may be necessary depending on the spill size and ventilation. |

Glove Selection: A Critical Choice

For handling halogenated and aromatic hydrocarbons, standard nitrile gloves provide good protection for incidental contact[7]. However, for prolonged contact or in the event of a spill, it is advisable to consult a glove compatibility chart. For aromatic and chlorinated solvents, Polyvinyl alcohol (PVA) or Viton® gloves offer excellent protection[7][8].

Engineering Controls: Containing the Hazard

Whenever possible, engineering controls should be the primary method of exposure control.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reactions, should be performed in a certified chemical fume hood to minimize inhalation exposure[3].

-

Ventilation: Ensure adequate general laboratory ventilation to further reduce the potential for vapor accumulation.

Procedural Guidance for Safe Handling

The following step-by-step procedures are designed to provide clear, actionable guidance for the safe handling of this compound.

Receiving and Storage

-

Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

-

Store: Store the container in a cool, dry, well-ventilated area away from heat, sparks, and open flames[1]. Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].

Experimental Workflow

Caption: Experimental workflow for handling this compound.

Disposal Plan: A Responsible Conclusion